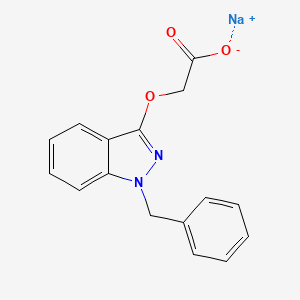
Bendazac sodium
描述
Bendazac sodium is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its anti-inflammatory and anti-necrotic properties. It is available in various formulations, including eye drops for the treatment of cataracts and topical creams for conditions such as dermatitis, eczema, hives, and skin ulcers . Despite its therapeutic benefits, this compound has been withdrawn or discontinued in several regions due to concerns about hepatotoxicity .
作用机制
Target of Action
Bendazac Sodium, a non-steroidal anti-inflammatory drug (NSAID), primarily targets ocular lens proteins . These proteins play a crucial role in maintaining the transparency and refractive index of the lens, which is essential for vision.
Mode of Action
The principal action of this compound is the inhibition of protein denaturation . It interacts with ocular lens proteins and prevents their denaturation, a process that can lead to the formation of cataracts .
Pharmacokinetics
This compound is largely eliminated by metabolism, with more than 60% of an administered dose excreted in the urine as the hydroxylated primary metabolite 5-hydroxybendazac and its glucuronide . Approximately 15% of a this compound dose is also excreted in the urine unchanged and as a glucuronide . The plasma elimination half-life of this compound is given as 1.7 to 5.2 hours, with a mean of 3.5 hours .
Result of Action
The primary molecular effect of this compound is the inhibition of protein denaturation in the lens of the eye . This results in the management and delay of cataract progression, thereby preserving vision . It’s important to note that this compound has been withdrawn or discontinued in various international regions due to its potential for eliciting hepatotoxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, patients with hepatic cirrhosis or renal insufficiency may experience altered pharmacokinetics due to impaired drug metabolism . Therefore, the patient’s health status and physiological environment can significantly impact the drug’s action.
生化分析
Biochemical Properties
Bendazac Sodium’s principal action is the inhibition of protein denaturation . This effect has been shown to inhibit the denaturation of various proteins like ocular lens proteins by heat, ultraviolet radiation, free radicals, and other chemicals .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It has been used as an eye drop for the treatment of cataracts and as a topical cream for the treatment of dermatitis, eczema, hives, skin ulcers, and other inflammatory skin conditions . It has also been shown to inhibit the early stages of protein glycation, as well as the formation of fluorescent advanced glycation products .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteins, inhibiting their denaturation . The precise mechanisms by which this action occurs have not yet been formally elucidated .
Temporal Effects in Laboratory Settings
It has been suggested that the drug may be useful for delaying the progression of cataract .
Metabolic Pathways
This compound is largely eliminated by metabolism, where more than 60% of an administered dose is excreted in the urine as the hydroxylated primary metabolite 5-hydroxybendazac and its glucuronide .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bendazac sodium involves several key steps. Initially, O-halogen benzoic acids, an inorganic base, a catalyst, a hydrazine compound, and a solvent are added to a reactor and stirred at 75-110°C for 20-48 hours. The intermediate product is then extracted and washed with alcohol. Subsequently, benzyl chloride, sodium hydroxide, and water are added to the reactor, and the mixture is filtered and washed to obtain another intermediate. This intermediate is then reacted with potassium hydroxide and glycol dimethyl ether, followed by the addition of chloroacetic ethylene glycol dimethyl ether solution. The final product, Bendazac, is obtained after acid adjustment and purification .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of readily available raw materials and controlled reaction conditions to ensure high yield and purity. The method is designed to be cost-effective and suitable for industrial-scale manufacturing .
化学反应分析
Types of Reactions
Bendazac sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
科学研究应用
Bendazac sodium has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studies of protein denaturation and stabilization.
Biology: this compound has been investigated for its effects on cellular processes and protein interactions.
Industry: This compound is used in the formulation of topical creams and eye drops for therapeutic purposes.
相似化合物的比较
Similar Compounds
Benzydamine: Another NSAID used for its anti-inflammatory properties.
Bindarit: A selective antidenaturant drug with similar applications in inflammation and protein stabilization.
Uniqueness
Bendazac sodium is unique in its specific action of inhibiting protein denaturation, which sets it apart from other NSAIDs that primarily act through the inhibition of prostaglandin synthesis. This unique mechanism makes this compound particularly effective in the treatment of conditions involving protein denaturation, such as cataracts .
属性
IUPAC Name |
sodium;2-(1-benzylindazol-3-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3.Na/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;/h1-9H,10-11H2,(H,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFGHIKJGVMEFT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20187-55-7 (Parent) | |
| Record name | Bendazac sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046644 | |
| Record name | Bendazac sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22199-35-5, 23255-99-4 | |
| Record name | 1H-Benzimidazole, 2-(phenylmethyl)-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bendazac sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bendazac sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium [[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENDAZAC SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SW243Q44Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


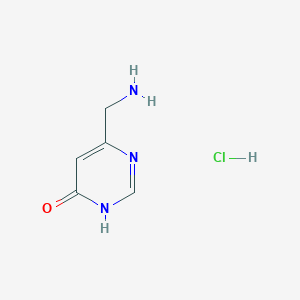
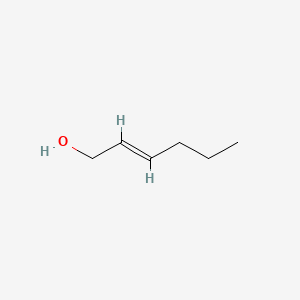
![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B3421862.png)
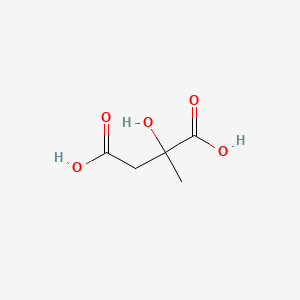
![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/new.no-structure.jpg)
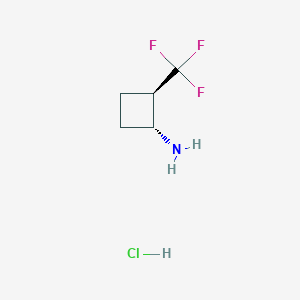
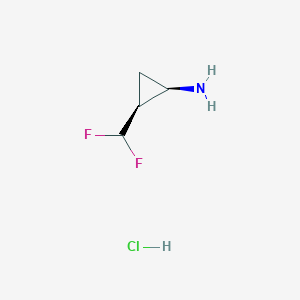
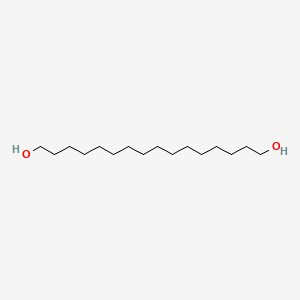
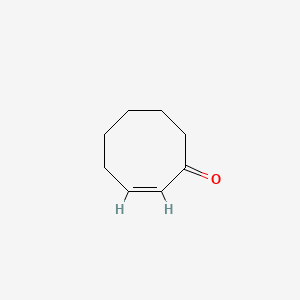

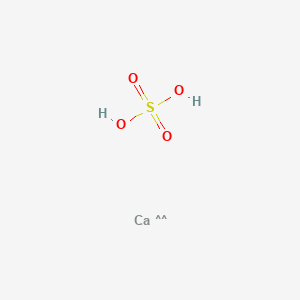
![1H-imidazo[4,5-c]quinoline](/img/structure/B3421937.png)
